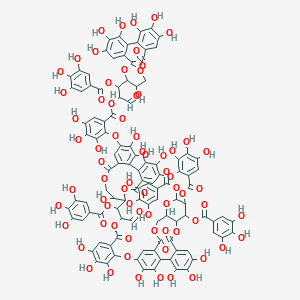
Woodfordin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Woodfordin D is a natural product found in Woodfordia fruticosa with data available.
科学的研究の応用
Antioxidant Activity
Woodfordin D exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that extracts from Woodfordia fruticosa leaves and flowers demonstrate potent free radical scavenging abilities, as evidenced by assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ferric reducing power tests. The methanolic extracts showed IC50 values indicating effective scavenging of free radicals, which can be beneficial in preventing cellular damage and associated diseases .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies. Extracts from Woodfordia fruticosa have demonstrated the ability to inhibit inflammation in various animal models. For instance, ethanolic extracts were shown to significantly reduce paw edema and granuloma formation, suggesting potential applications in treating inflammatory conditions . These findings support its traditional use in managing ailments characterized by inflammation.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The essential oils and extracts of Woodfordia fruticosa contain various active compounds that contribute to this antibacterial activity, making it a candidate for developing natural antimicrobial agents .
Antidiabetic Effects
Research has highlighted the potential of this compound in managing diabetes. Animal studies indicated that extracts from Woodfordia fruticosa can lower blood glucose levels and improve pancreatic function by enhancing insulin sensitivity. This effect was attributed to the modulation of glucose transporter proteins, suggesting that this compound could serve as a complementary treatment for diabetes .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. It has been isolated alongside other compounds that exhibit selective cytotoxicity against cancer cell lines. Studies have shown that this compound can inhibit DNA topoisomerase II, a crucial enzyme involved in DNA replication and repair, thereby demonstrating potential as an antitumor agent . This mechanism may contribute to its efficacy against various human tumor cells.
Immunomodulatory Effects
Immunomodulation is another area where this compound shows promise. Extracts from Woodfordia fruticosa have been shown to enhance phagocytic activity in macrophages and stimulate bone marrow cell proliferation. These effects indicate its potential role in boosting immune responses, which could be beneficial in treating immunocompromised conditions .
Case Studies and Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Antioxidant | PMC7913287 | High phenolic content; effective DPPH scavenging activity |
| Anti-inflammatory | PMC7475893 | Significant reduction in paw edema; effective in various inflammatory models |
| Antimicrobial | IJPSDR Online | Effective against MDR S. aureus; MIC values between 150-500 µg/ml |
| Antidiabetic | Comprehensive Review | Lowered blood glucose; enhanced GLUT protein expression |
| Anticancer | Jstage | Inhibited DNA topoisomerase II; cytotoxicity against cancer cell lines |
| Immunomodulatory | Clinics in Oncology | Enhanced macrophage activity; increased bone marrow cell proliferation |
特性
CAS番号 |
137422-97-0 |
|---|---|
分子式 |
C109H76O70 |
分子量 |
2505.7 g/mol |
IUPAC名 |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11-formyl-4,5,6,14,21,22,25,26,30,31,32,46,47,48,51,52-hexadecahydroxy-9,17,35,43,55,61-hexaoxo-12,38,58-tris[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2 |
InChIキー |
WBSYRVANNCZWSX-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
正規SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
同義語 |
woodfordin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















